3-Oxo-3-(5-oxo-1-pyridin-4-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester

Description

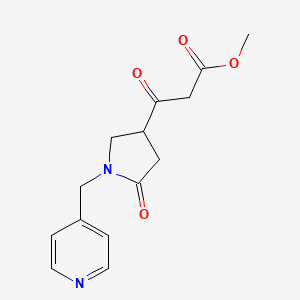

The compound 3-Oxo-3-(5-oxo-1-pyridin-4-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester features a pyrrolidinone core (5-oxo-pyrrolidine) substituted with a pyridin-4-ylmethyl group at the 1-position and a β-ketopropionic acid methyl ester moiety at the 3-position.

Properties

IUPAC Name |

methyl 3-oxo-3-[5-oxo-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-20-14(19)7-12(17)11-6-13(18)16(9-11)8-10-2-4-15-5-3-10/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNOZHCRJWHKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Oxo-3-(5-oxo-1-pyridin-4-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester (CAS Number: 46949959) is a compound of interest due to its potential biological activities. Its unique structure, which incorporates a pyridine and a pyrrolidine moiety, suggests various pharmacological applications. This article reviews available literature concerning its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical formula for this compound is . The molecular structure indicates the presence of multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound has significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : In vitro tests have shown that it possesses antimicrobial activity against various bacterial strains.

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

Antioxidant Activity

A study conducted on the antioxidant capacity of similar compounds revealed that derivatives with pyridine rings often exhibit strong free radical scavenging abilities. This property is crucial for preventing cellular damage associated with oxidative stress .

Antimicrobial Activity

Research has indicated that this compound shows promising results against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Cytotoxic Effects

In vitro assays using various cancer cell lines have shown that this compound can induce apoptosis. The cytotoxic mechanism is believed to be linked to its ability to interfere with DNA synthesis and repair processes within the cells .

Case Study 1: Antioxidant Efficacy

A comparative analysis was conducted to evaluate the antioxidant activity of several pyridine-containing compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting effective free radical scavenging capabilities.

Case Study 2: Antimicrobial Testing

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 25 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine and pyrrolidine compounds exhibit significant anticancer properties. The structural features of 3-Oxo-3-(5-oxo-1-pyridin-4-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester suggest potential activity against various cancer cell lines. Studies have shown that modifications in the pyridine ring can enhance cytotoxic effects, making this compound a candidate for further investigation in anticancer drug development .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds containing pyridine and pyrrolidine structures. Preliminary studies suggest that this compound may help in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's . Research into its mechanism of action could provide insights into new therapeutic strategies.

Synthesis of Novel Compounds

Building Block for Drug Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, making it a versatile building block in medicinal chemistry. Researchers have utilized it to synthesize various derivatives that exhibit enhanced biological activities .

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool for researchers investigating metabolic pathways and enzyme kinetics . Such studies are essential for drug discovery processes where enzyme modulation plays a critical role.

Pharmacological Studies

Potential as a Lead Compound

Due to its structural characteristics, this compound is evaluated as a lead compound for developing new pharmaceuticals. Ongoing pharmacological studies aim to determine its efficacy and safety profiles, which are crucial for advancing to clinical trials .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for anticancer and neuroprotective properties |

| Synthesis of Novel Compounds | Serves as an intermediate for synthesizing complex drug molecules |

| Biochemical Research | Used in enzyme inhibition studies to understand metabolic pathways |

| Pharmacological Studies | Evaluated as a lead compound for new pharmaceutical developments |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Pyrazole-Based Analogs

- 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester (CAS: 1309672-63-6): Molecular Formula: C₁₂H₁₁N₃O₃ Molecular Weight: 245.23 g/mol Key Features: Replaces the pyrrolidinone ring with a pyrazole ring, retaining the pyridin-4-yl substituent. Applications: Marketed as a bioactive small molecule for medicinal chemistry research, though specific biological targets are unspecified .

Aromatic Ring-Substituted Analogs

- 3-Oxo-3-(3,4,5-trimethoxyphenyl)-propionic acid methyl ester (CAS: 139148-39-3): Molecular Formula: C₁₃H₁₆O₆ Molecular Weight: 268.27 g/mol Key Features: A trimethoxyphenyl group replaces the pyrrolidinone-pyridine system. The electron-rich aromatic ring enhances lipophilicity and may influence binding to enzymes like kinases or acetyltransferases.

- Methyl nicotinoylacetate (CAS: 38330-80-2): Molecular Formula: C₉H₉NO₃ Key Features: Features a pyridin-3-yl group directly attached to the β-keto ester. The pyridine substitution at the 3-position (vs. 4-position in the target compound) alters electronic properties and steric interactions. Synthesis: Prepared via CDI-mediated coupling in THF, yielding 83% under optimized conditions .

Heterocyclic-Fused Systems

- Applications: Not specified, but similar fused heterocycles are common in antiviral or antimicrobial agents .

Functional Group Impact on Properties

- Pyrrolidinone vs. Pyrazole: The pyrrolidinone ring in the target compound introduces a rigid, polar lactam structure, enhancing solubility in polar solvents compared to the pyrazole analog. However, the pyrazole’s aromaticity may improve metabolic stability .

- Pyridine Substitution: The pyridin-4-ylmethyl group in the target compound (vs. pyridin-3-yl in methyl nicotinoylacetate) may influence binding to nicotinic acetylcholine receptors or kinase domains due to positional isomerism .

- Aromatic vs.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Oxo-3-(5-oxo-1-pyridin-4-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester typically involves:

- Construction of the pyrrolidinone ring system.

- Introduction of the pyridin-4-ylmethyl substituent at the nitrogen of the pyrrolidinone.

- Formation of the 3-oxo-propionic acid methyl ester side chain.

The key challenges are the selective functionalization of the pyrrolidinone nitrogen and the keto ester formation without affecting the pyridinyl moiety.

Reported Synthetic Routes

Pyrrolidinone Ring Formation and Functionalization

According to patent WO2008137087A1, pyrrolidine derivatives can be prepared via hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., platinum (IV) oxide or 5% Pt-C) in mixed alcohol solvents (ethanol/methanol 2:1 to 3:1 v/v) at ambient temperature under nitrogen atmosphere. This step yields optically pure pyrrolidine intermediates which can be further functionalized.

The pyrrolidinone ring bearing a keto group at the 5-position (5-oxo) can be synthesized by oxidation of the pyrrolidine ring or by cyclization reactions involving amino acid derivatives.

Introduction of Pyridin-4-ylmethyl Group

The pyridin-4-ylmethyl substituent is introduced via nucleophilic substitution or cross-coupling reactions. Literature on pyridyl amino acid synthesis via palladium-catalyzed cross-coupling of serine-derived organozinc reagents with pyridine derivatives suggests that such heteroaryl substituents can be installed efficiently using Pd catalysts under inert atmosphere.

Formation of 3-Oxo-propionic Acid Methyl Ester Moiety

The keto ester functionality can be introduced by esterification of the corresponding keto acid or by selective oxidation of the methyl propionate side chain.

A common approach involves conversion of the acid to its methyl ester using thionyl chloride in methanol, followed by purification steps involving extraction and drying. For example, methyl esters are prepared by refluxing the acid with thionyl chloride/methanol, then isolating the ester by organic extraction and drying.

Detailed Synthetic Procedure (Hypothetical Consolidation)

Purification and Characterization

- After each step, purification is typically performed by extraction with organic solvents (ethyl acetate, dichloromethane), washing with brine or saturated sodium bicarbonate, drying over magnesium sulfate or sodium sulfate, and concentration under reduced pressure.

- Final purification is often achieved by flash chromatography on silica gel.

- Characterization includes NMR, IR, and mass spectrometry to confirm the presence of keto, ester, pyrrolidinone, and pyridinyl groups.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The use of platinum catalysts for hydrogenation steps provides a safe, scalable, and efficient route to chiral pyrrolidine intermediates.

- Palladium-catalyzed cross-coupling reactions are effective for installing pyridinyl substituents on nitrogen atoms in heterocycles, allowing for structural diversity and functional group tolerance.

- Esterification via thionyl chloride in methanol is a well-established method to obtain methyl esters with high yield and purity.

- Reaction conditions such as solvent choice, temperature, and atmosphere (inert nitrogen) are critical to avoid side reactions and degradation of sensitive functional groups.

- Purification by standard organic extraction and chromatographic techniques is necessary to isolate the target compound in high purity.

Q & A

Q. What are the established synthetic routes for 3-oxo-3-(5-oxo-1-pyridin-4-ylmethyl-pyrrolidin-3-yl)-propionic acid methyl ester, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving pyrrolidine and pyridine derivatives. A common approach includes nucleophilic substitution at the pyrrolidine nitrogen, followed by esterification. For example, analogous compounds (e.g., propionitrile derivatives) are synthesized using chloroacetyl chloride under basic conditions to form thiazolidinone intermediates, which are then condensed with aldehydes . Characterization relies on LCMS (e.g., m/z 501 [M+H]+ in related compounds) and NMR to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- LCMS : Determines molecular weight and fragmentation patterns (e.g., m/z 501 [M+H]+ observed in structurally similar esters) .

- NMR : ¹H and ¹³C NMR identify substituents on the pyrrolidine and pyridine rings, such as methylene bridges or ester groups.

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement, as demonstrated for related oxazolidinyl propionic esters .

Q. How are physicochemical properties (e.g., solubility, stability) assessed for this compound?

Stability studies under varying pH and temperature conditions are conducted using HPLC to monitor degradation. Solubility is determined in polar (DMSO, methanol) and non-polar solvents, with logP values calculated via chromatographic methods .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed, particularly for the pyrrolidine and pyridine substituents?

Chiral resolution techniques, such as asymmetric catalysis or chiral HPLC, are employed to isolate enantiomers. For example, (R)- and (S)-configurations in similar compounds are resolved using tert-butyldimethylsilyl (TBS) protecting groups and stereospecific reagents . Computational modeling (DFT) aids in predicting stable conformers .

Q. What experimental designs optimize yield in multi-step syntheses?

Split-plot factorial designs evaluate the impact of variables (e.g., temperature, catalyst loading). For instance, randomized block designs with split-split plots (as used in agricultural chemistry studies) can be adapted to test reaction conditions systematically . Reaction monitoring via in-situ IR or LCMS identifies rate-limiting steps .

Q. How are contradictions in spectroscopic data resolved (e.g., overlapping signals in NMR)?

- 2D NMR (COSY, HSQC) : Decouples overlapping proton environments, particularly in crowded regions (e.g., pyrrolidine methylene protons).

- Isotopic labeling : ¹⁵N or ¹³C-labeled reagents clarify nitrogen/oxygen bonding in pyridine and pyrrolidone rings .

- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., methyl 2-{...}propionate in Acta Crystallographica) resolves ambiguities .

Q. What methodologies assess environmental stability and degradation pathways?

- Fate studies : Monitor hydrolysis (pH 5–9), photolysis (UV exposure), and biodegradation (microbial assays) .

- LC-HRMS : Identifies transformation products (e.g., carboxylic acid derivatives from ester hydrolysis) .

- QSPR models : Predict environmental half-lives based on substituent electronic effects .

Methodological Considerations

- Synthetic Optimization : Use piperidine or DBU as bases to enhance nucleophilicity in condensation steps .

- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: ethyl acetate/hexane gradients) isolates high-purity fractions .

- Data Validation : Cross-validate LCMS and NMR results with synthetic standards (e.g., 3-oxo-propionitrile derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.